
2-(4-Ethynylcyclohexyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylcyclohexyl)-1,3-dioxolane is an organic compound characterized by a cyclohexyl ring substituted with an ethynyl group and a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylcyclohexyl)-1,3-dioxolane typically involves the reaction of 4-ethynylcyclohexanol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions
2-(4-Ethynylcyclohexyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted dioxolanes.
科学的研究の応用
2-(4-Ethynylcyclohexyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism by which 2-(4-Ethynylcyclohexyl)-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Ethynylcyclohexanol: Shares the ethynylcyclohexyl moiety but lacks the dioxolane ring.
1,3-Dioxolane: Contains the dioxolane ring but lacks the ethynylcyclohexyl group.
4-Ethynylbenzaldehyde: Contains an ethynyl group attached to a benzaldehyde ring.
Uniqueness
2-(4-Ethynylcyclohexyl)-1,3-dioxolane is unique due to the combination of the ethynylcyclohexyl moiety and the dioxolane ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-ethynylcyclohexyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,9-11H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZXXFZDHVBOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
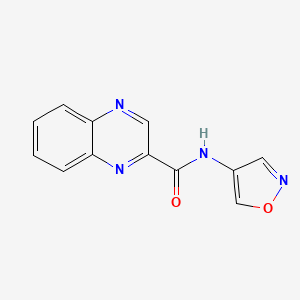
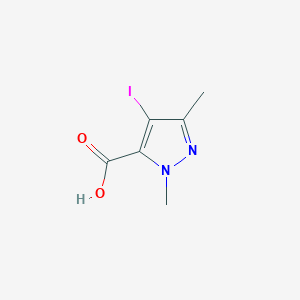
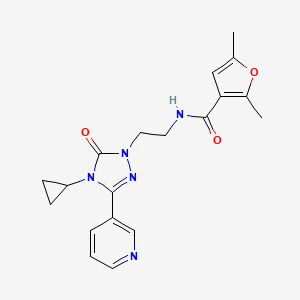
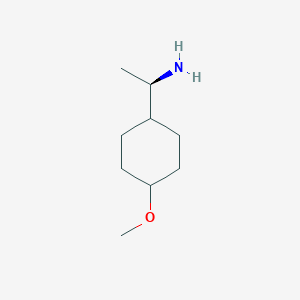
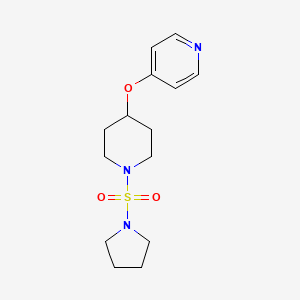


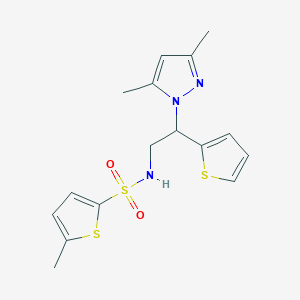
![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-2-yl)acetamide](/img/structure/B2439210.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide](/img/structure/B2439213.png)

